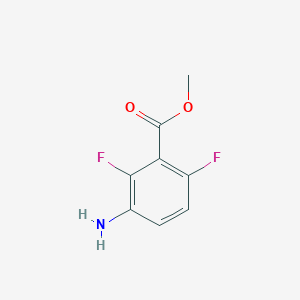

Methyl 3-amino-2,6-difluorobenzoate

Übersicht

Beschreibung

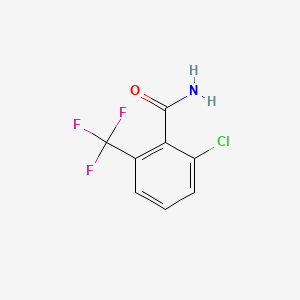

“Methyl 3-amino-2,6-difluorobenzoate” is a fluorinated aromatic ester . It is a compound with the molecular formula C8H7F2NO2 .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an aromatic ring with two fluorine atoms and one amino group attached. The carboxyl group of the benzoic acid is esterified with a methyl group .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 187.15 . It is a liquid at room temperature . The predicted boiling point is 295.7±40.0 °C, and the predicted density is 1.355±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Metabolic Studies in Agriculture

Methyl 3-amino-2,6-difluorobenzoate is studied in the context of agricultural chemicals. For example, triflusulfuron methyl, a compound containing a structurally similar moiety, is investigated for its metabolism in microbial systems and rats. This research is crucial for understanding the environmental and biological impacts of agricultural herbicides (Dietrich, Reiser, & Stieglitz, 1995).

Synthesis for Medical Imaging

In the field of medical imaging, compounds related to this compound are synthesized for potential use in Positron Emission Tomography (PET) imaging. These compounds aid in visualizing specific cellular processes, thus contributing to cancer diagnosis and research (Wang, Gao, Miller, & Zheng, 2013).

Herbicide Development

Research also focuses on developing and understanding selective herbicides like triflusulfuron methyl. Studies delve into its mechanism of action, particularly how it targets certain enzymes in weeds while being safe for crops like sugar beets. This is important for developing more efficient and environmentally friendly herbicides (Wittenbach, Koeppe, Lichtner, Zimmerman, & Reiser, 1994).

Chemical Synthesis and Reactivity

The compound and its derivatives are also a subject of interest in chemical synthesis and reactivity studies. For example, methyl 2,6-difluoro-4-(pivaloylamino)benzoate and related compounds are synthesized to understand the effects of fluorine on regiocontrol in chemical reactions. This contributes to the broader understanding of chemical reactivity and synthesis techniques (Thornton & Jarman, 1990).

Molecular and Cellular Studies

In the context of molecular biology, compounds structurally similar to this compound are used to study cell signaling pathways. For instance, research on the methylation of specific amino acids in proteins provides insights into cellular communication and response mechanisms (Ahlgren & Ordal, 1983).

Development of Fluorescent Sensors

The chemical structure of this compound aids in the development of fluorescent sensors. These sensors are used for detecting specific metal ions, which has applications in environmental monitoring and medical diagnostics (Ye, Sun, Li, Zhi, Wu, & Wang, 2014).

Safety and Hazards

“Methyl 3-amino-2,6-difluorobenzoate” is classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Wirkmechanismus

Mode of Action

It is known that the presence of the amino and difluorobenzoate groups could potentially allow for interactions with various biological targets .

Pharmacokinetics

It is known that the compound is a liquid at room temperature, which could potentially influence its absorption and distribution . The compound is predicted to have high GI absorption and is BBB permeant .

Result of Action

The molecular and cellular effects of Methyl 3-amino-2,6-difluorobenzoate’s action are currently unknown. Given the compound’s structure and potential reactivity, it may interact with various cellular components, but specific effects would depend on the compound’s precise mechanism of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s stability and activity .

Eigenschaften

IUPAC Name |

methyl 3-amino-2,6-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-8(12)6-4(9)2-3-5(11)7(6)10/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXHGFLADBGDTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670230 | |

| Record name | Methyl 3-amino-2,6-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84832-02-0 | |

| Record name | Methyl 3-amino-2,6-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

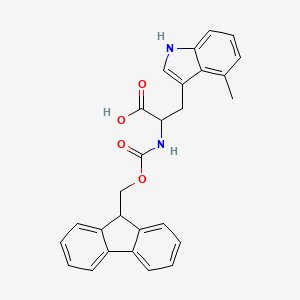

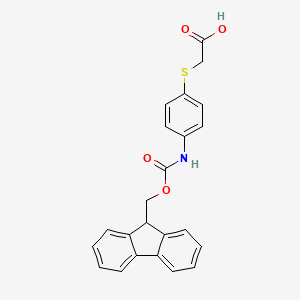

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

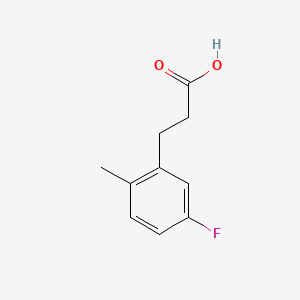

![3-[2-Fluoro-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390444.png)